![molecular formula C26H26N4O4S B2965573 2-[1-[2-(3,4-dimethylanilino)-2-oxoethyl]-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]-N-phenethylacetamide CAS No. 912886-36-3](/img/no-structure.png)

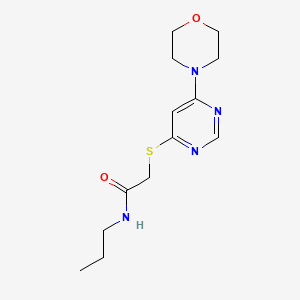

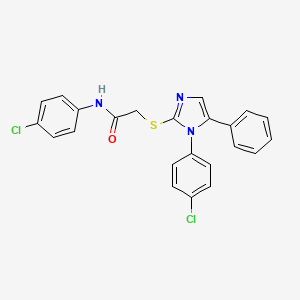

2-[1-[2-(3,4-dimethylanilino)-2-oxoethyl]-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]-N-phenethylacetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a derivative of thieno[3,2-d]pyrimidine . Thieno[3,2-d]pyrimidines represent an important class of chemical compounds with diverse biological activities .

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents present. Thieno[3,2-d]pyrimidines can undergo a variety of reactions, including cyclization and substitution reactions .Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research has shown that pyrimidinone and oxazinone derivatives, including those fused with thiophene rings, exhibit significant antimicrobial properties. These compounds have been synthesized as potential antimicrobial agents, showing good antibacterial and antifungal activities comparable to reference drugs like streptomycin and fusidic acid (Hossan et al., 2012).

Dual Inhibitory Activities

Compounds with a thieno[2,3-d]pyrimidine scaffold have been synthesized as potential dual inhibitors for enzymes like thymidylate synthase (TS) and dihydrofolate reductase (DHFR). These inhibitors are crucial for the development of antitumor agents, with some compounds showing potent inhibitory activities against human TS and DHFR (Gangjee et al., 2008).

Central Nervous System Depressant Activity

Derivatives of arylthieno[2,3-d]pyrimidin-4-ones have been explored for their potential central nervous system depressant activity. Some synthesized compounds demonstrated marked sedative action, highlighting their potential application in the development of new sedatives (Manjunath et al., 1997).

Insecticidal and Antibacterial Potential

Pyrimidine linked heterocyclics have been synthesized and evaluated for their insecticidal and antibacterial potential. The relationship between structure and biological activity was established, demonstrating the importance of these compounds in developing new antimicrobial and insecticidal agents (Deohate & Palaspagar, 2020).

Wirkmechanismus

Target of action

Drugs act by binding to receptors that exist in the body to bind to endogenous ligands . These receptors could be proteins, enzymes, or nucleic acids. The role of these targets varies, but they are usually involved in the regulation of physiological processes.

Mode of action

The compound’s interaction with its targets can either increase or decrease the endogenous response depending on the chemical nature of the drug and the site of binding . This binding can lead to changes in the conformation of the target, which can then alter its activity.

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 2-(3,4-dimethylanilino)acetyl chloride with N-phenethylacetamide followed by cyclization with thiosemicarbazide and oxidation with hydrogen peroxide.", "Starting Materials": [ "2-(3,4-dimethylanilino)acetyl chloride", "N-phenethylacetamide", "thiosemicarbazide", "hydrogen peroxide" ], "Reaction": [ "Step 1: Condensation of 2-(3,4-dimethylanilino)acetyl chloride with N-phenethylacetamide in the presence of a base such as triethylamine to form 2-[1-[2-(3,4-dimethylanilino)-2-oxoethyl]-N-phenethylacetamide]", "Step 2: Cyclization of the intermediate with thiosemicarbazide in the presence of a base such as sodium acetate to form 2-[1-[2-(3,4-dimethylanilino)-2-oxoethyl]-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]-N-phenethylacetamide", "Step 3: Oxidation of the final product with hydrogen peroxide in the presence of a catalyst such as sodium tungstate to form the desired compound" ] } | |

CAS-Nummer |

912886-36-3 |

Produktname |

2-[1-[2-(3,4-dimethylanilino)-2-oxoethyl]-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]-N-phenethylacetamide |

Molekularformel |

C26H26N4O4S |

Molekulargewicht |

490.58 |

IUPAC-Name |

N-(3,4-dimethylphenyl)-2-[2,4-dioxo-3-[2-oxo-2-(2-phenylethylamino)ethyl]thieno[3,2-d]pyrimidin-1-yl]acetamide |

InChI |

InChI=1S/C26H26N4O4S/c1-17-8-9-20(14-18(17)2)28-23(32)16-29-21-11-13-35-24(21)25(33)30(26(29)34)15-22(31)27-12-10-19-6-4-3-5-7-19/h3-9,11,13-14H,10,12,15-16H2,1-2H3,(H,27,31)(H,28,32) |

InChI-Schlüssel |

YQZJTLBQEYLYRX-UHFFFAOYSA-N |

SMILES |

CC1=C(C=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC(=O)NCCC4=CC=CC=C4)SC=C3)C |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[2-(Benzyloxy)ethoxy]propanoic acid](/img/structure/B2965496.png)

![Methyl {[6-{[(4-cyanophenyl)sulfonyl]amino}-2-(4-methylphenyl)quinolin-4-yl]oxy}acetate](/img/structure/B2965504.png)

![3-[[1-[6-(4-Fluorophenyl)pyridazin-3-yl]azetidin-3-yl]-methylamino]pyridine-2-carbonitrile](/img/structure/B2965506.png)

![4-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-5-phenyl-1H-pyrrol-2(5H)-one](/img/structure/B2965508.png)

![N-(3-cyanothiophen-2-yl)-3-[(4-methoxyphenyl)sulfonylamino]benzamide](/img/structure/B2965511.png)

![Methyl 2-[1-(5,6-dichloropyridine-3-carbonyl)piperidin-4-yl]acetate](/img/structure/B2965512.png)